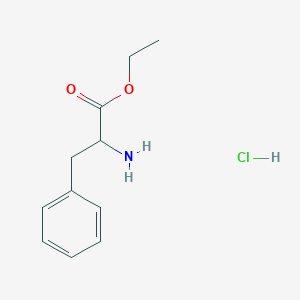

Ethyl 2-amino-3-phenylpropanoate hydrochloride

Übersicht

Beschreibung

S-Adenosylmethionine is a naturally occurring sulfonium compound found in all living cells. It plays a crucial role in various biochemical processes, primarily as a methyl group donor in transmethylation reactions. This compound is synthesized from adenosine triphosphate and methionine by the enzyme methionine adenosyltransferase. S-Adenosylmethionine is involved in the synthesis of hormones, neurotransmitters, nucleic acids, proteins, and lipids, making it essential for cellular function and metabolism .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: S-Adenosylmethionin wird enzymatisch aus Methionin und Adenosintriphosphat durch Methionin-Adenosyltransferase synthetisiert. Die Reaktion findet in Gegenwart von Magnesiumionen statt und ist hochspezifisch. Das Enzym katalysiert den Transfer der Adenosylgruppe von Adenosintriphosphat zum Schwefelatom von Methionin, wodurch S-Adenosylmethionin entsteht .

Industrielle Produktionsmethoden: Die industrielle Produktion von S-Adenosylmethionin erfolgt in der Regel unter Verwendung rekombinanter Stämme von Escherichia coli, die gentechnisch so verändert wurden, dass sie Methionin-Adenosyltransferase überexprimieren. Das Enzym wird auf einem festen Träger immobilisiert, um die Stabilität und Wiederverwendbarkeit zu erhöhen. Die Reaktion wird in Bioreaktoren unter kontrollierten Bedingungen durchgeführt, um den Ertrag und die Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: S-Adenosylmethionin durchläuft verschiedene biochemische Reaktionen, darunter:

Methylierung: Überträgt eine Methylgruppe auf Substrate wie DNA, RNA, Proteine und Lipide.

Transsulfurierung: Wird in S-Adenosylhomocystein umgewandelt, das weiter zu Homocystein metabolisiert wird.

Aminopropilierung: An der Synthese von Polyaminen beteiligt

Häufige Reagenzien und Bedingungen:

Methylierungsreaktionen: Umfassen in der Regel Methyltransferasen und finden unter physiologischen Bedingungen statt.

Transsulfurierungsreaktionen: Erfordern die Anwesenheit von spezifischen Enzymen wie Cystathionin-beta-Synthase.

Aminopropilierungsreaktionen: Katalysiert durch Enzyme wie Spermidin-Synthase

Hauptprodukte:

Methylierung: Produziert methylierte Substrate und S-Adenosylhomocystein.

Transsulfurierung: Produziert Homocystein und andere schwefelhaltige Verbindungen.

Aminopropilierung: Produziert Polyamine wie Spermidin und Spermin

Wissenschaftliche Forschungsanwendungen

S-Adenosylmethionin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Methylgruppendonor in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Spielt eine entscheidende Rolle in der epigenetischen Regulation durch DNA- und Histonmethylierung.

Medizin: Als Therapeutikum zur Behandlung von Lebererkrankungen, Depressionen und Arthrose eingesetzt. Es wird auch auf sein Potenzial zur Behandlung neurodegenerativer Erkrankungen und Krebs untersucht.

Industrie: Wird zur Herstellung von Pharmazeutika, Nutrazeutika und als Nahrungsergänzungsmittel eingesetzt

5. Wirkmechanismus

S-Adenosylmethionin entfaltet seine Wirkungen hauptsächlich durch die Abgabe von Methylgruppen in Transmethylierungsreaktionen. Es interagiert mit verschiedenen Methyltransferasen, um seine Methylgruppe auf Substrate wie DNA, RNA, Proteine und Lipide zu übertragen. Dieser Methylierungsprozess reguliert die Genexpression, die Proteinfunktion und den Lipidstoffwechsel. Zusätzlich ist S-Adenosylmethionin an der Synthese von Polyaminen und dem Transsulfurierungsweg beteiligt, was zum Zellwachstum, zur Reparatur und zur Entgiftung beiträgt .

Ähnliche Verbindungen:

S-Adenosylhomocystein: Ein Produkt des S-Adenosylmethionin-Stoffwechsels, das an der Regulation von Methylierungsreaktionen beteiligt ist.

Methionin: Der Vorläufer von S-Adenosylmethionin, beteiligt an der Proteinsynthese und Methylierungsreaktionen.

Adenosintriphosphat: Liefert die Adenosylgruppe für die Synthese von S-Adenosylmethionin

Einzigartigkeit: S-Adenosylmethionin ist einzigartig aufgrund seiner Rolle als universeller Methylgruppendonor in biologischen Systemen. Seine Fähigkeit, an mehreren biochemischen Wegen teilzunehmen, darunter Transmethylierung, Transsulfurierung und Aminopropilierung, unterscheidet es von anderen ähnlichen Verbindungen. Zusätzlich unterstreicht seine Beteiligung an der epigenetischen Regulation und dem Zellstoffwechsel seine entscheidende Bedeutung für die Aufrechterhaltung der Zellfunktion und -gesundheit .

Wirkmechanismus

S-Adenosylmethionine exerts its effects primarily through the donation of methyl groups in transmethylation reactions. It interacts with various methyltransferases to transfer its methyl group to substrates such as DNA, RNA, proteins, and lipids. This methylation process regulates gene expression, protein function, and lipid metabolism. Additionally, S-Adenosylmethionine is involved in the synthesis of polyamines and the transsulfuration pathway, contributing to cellular growth, repair, and detoxification .

Vergleich Mit ähnlichen Verbindungen

S-Adenosylhomocysteine: A product of S-Adenosylmethionine metabolism, involved in the regulation of methylation reactions.

Methionine: The precursor of S-Adenosylmethionine, involved in protein synthesis and methylation reactions.

Adenosine Triphosphate: Provides the adenosyl group for the synthesis of S-Adenosylmethionine

Uniqueness: S-Adenosylmethionine is unique due to its role as a universal methyl donor in biological systems. Its ability to participate in multiple biochemical pathways, including transmethylation, transsulfuration, and aminopropylation, distinguishes it from other similar compounds. Additionally, its involvement in epigenetic regulation and cellular metabolism highlights its critical importance in maintaining cellular function and health .

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFQPLFYTKMCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941733 | |

| Record name | Ethyl phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19881-53-9 | |

| Record name | Phenylalanine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19881-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

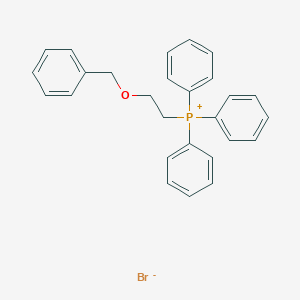

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B12797.png)

![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)

![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)

![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)